2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-3-15-18-19-16(23-15)11-5-4-6-12(8-11)22-9-14(21)17-13-7-10(2)24-20-13/h4-8H,3,9H2,1-2H3,(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOAWWADRWFYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (CAS Number: 946239-34-5) is a novel derivative featuring oxadiazole and oxazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition potential, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 351.4 g/mol. The structure includes a phenoxy group linked to an oxadiazole and an oxazole substituent, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 946239-34-5 |
| Molecular Formula | C20H21N3O3 |
| Molecular Weight | 351.4 g/mol |
Anticancer Activity
Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. In vitro studies indicate that derivatives similar to This compound demonstrate cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Studies have reported IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer), U937 (leukemia), and PANC-1 (pancreatic cancer). The compound's ability to induce apoptosis was confirmed through flow cytometry and Western blot analyses showing increased levels of p53 and caspase activation .
- Mechanism of Action : The mechanism involves the induction of apoptosis through mitochondrial pathways, with significant alterations in the expression of apoptotic markers. The presence of the oxadiazole ring enhances interaction with cellular targets involved in apoptosis regulation.
Enzyme Inhibition
The compound has also been evaluated for its potential as an inhibitor of various enzymes:
- Cholinesterase Inhibition : Similar compounds have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases like Alzheimer's . Molecular docking studies suggest that the compound may interact with these enzymes by blocking their active sites.
- Carbonic Anhydrase Inhibition : Some derivatives have shown selective inhibition against carbonic anhydrases (hCA I, II, IX, XII), which are implicated in tumorigenesis and metastasis. This inhibition occurs at nanomolar concentrations, indicating a high potency .
Case Studies
Several studies highlight the biological activity of related compounds:
- Study on Oxadiazole Derivatives : A series of 1,3,4-oxadiazole derivatives were evaluated for their anticancer properties. One derivative exhibited an IC50 value of 0.65 µM against MCF-7 cells, demonstrating promising activity compared to standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Docking simulations revealed strong binding affinities between oxadiazole derivatives and target proteins involved in cancer progression. These interactions were characterized by hydrophobic contacts and hydrogen bonding that stabilize the ligand-receptor complex .
Scientific Research Applications
Herbicidal Activity
Research indicates that compounds containing oxadiazole groups exhibit herbicidal properties. The compound has been studied for its effectiveness against various weed species. A notable study demonstrated that derivatives of oxadiazole can inhibit the growth of specific plant species by interfering with metabolic pathways critical for plant development .
Pesticidal Properties
Beyond herbicidal applications, this compound may also possess insecticidal properties. The incorporation of phenoxy and oxadiazole functionalities is believed to enhance the efficacy against pests by disrupting their physiological processes. Further investigation into its mode of action could lead to the development of new pest management strategies that are both effective and environmentally friendly.
Antimicrobial Activity
The presence of oxadiazole and oxazole rings in the compound suggests potential antimicrobial activity. Studies have shown that similar compounds can exhibit significant antibacterial and antifungal properties, making them candidates for further research in drug development .
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. Investigating the anti-inflammatory mechanisms could provide insights into developing treatments for inflammatory diseases.
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide nitrogen and phenolic oxygen serve as primary sites for nucleophilic substitutions.
Key Reactions:
-
Alkylation/Acylation at Acetamide Nitrogen :
Reacting with alkyl halides (e.g., methyl iodide) or acyl chlorides under basic conditions (e.g., NaH/DMF) introduces substituents at the acetamide nitrogen. For example: -
Phenoxy Oxygen Modifications :
The phenoxy group undergoes nucleophilic displacement with amines or thiols under Mitsunobu conditions (e.g., DIAD, PPh) . This is critical for generating bioisosteres in medicinal chemistry .
Table 1: Nucleophilic Substitution Conditions and Products
| Substitution Site | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Acetamide N | Methyl iodide | NaH, DMF, 0–25°C | N-Methylacetamide | 72 | |
| Phenoxy O | Benzylamine | DIAD, PPh, THF | Benzylamine-phenoxy analog | 65 |
Electrophilic Aromatic Substitution (EAS)
The oxadiazole ring participates in electrophilic reactions due to its electron-deficient nature.
Key Reactions:
-
Nitration :
Nitration at the oxadiazole’s C4 position using HNO/HSO yields nitro derivatives, enhancing hydrogen-bonding potential . -
Sulfonation :
Reaction with chlorosulfonic acid introduces sulfonic acid groups, improving solubility .
Table 2: EAS Reaction Parameters
| Reaction Type | Reagent | Temperature | Product | Application | Source |
|---|---|---|---|---|---|
| Nitration | HNO/HSO | 0–5°C | 4-Nitro-oxadiazole derivative | Bioactivity modulation | |
| Sulfonation | ClSOH | 25°C | Sulfonated oxadiazole analog | Solubility enhancement |
Hydrolysis and Ring-Opening Reactions
The oxadiazole ring undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Concentrated HCl (reflux) cleaves the oxadiazole ring to form a diamide intermediate : -
Basic Hydrolysis :
NaOH/EtOH opens the oxazole ring, producing carboxylic acid derivatives .
Cross-Coupling Reactions
The aryl groups enable Pd-catalyzed couplings (e.g., Suzuki, Heck):
-
Suzuki Coupling :
Reaction with aryl boronic acids (Pd(PPh), KCO) extends the aromatic system, tuning electronic properties .
Heterocyclic Ring Transformations
-
Oxadiazole to Thiadiazole :
Treatment with Lawesson’s reagent converts the oxadiazole to a thiadiazole, altering electronic profiles. -
Oxazole Functionalization :
Halogenation (e.g., NBS) at the oxazole’s C5 position introduces halogens for further derivatization .
Derivatization for Biological Screening
Reactions are optimized to generate libraries for structure-activity relationship (SAR) studies:
Comparison with Similar Compounds
Structural Analogues with Oxadiazole and Diazepane Moieties
Compound ():
2-{4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Key Differences: Replaces the phenoxy bridge with a 1,4-diazepane ring. Uses a 1,2,4-oxadiazole instead of 1,3,4-oxadiazole.
- Implications: The diazepane ring may enhance central nervous system (CNS) penetration due to increased lipophilicity.
Benzofuran-Oxadiazole-Thio Derivatives ()
Compounds 2a and 2b:
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and its 4-methoxyphenyl analogue (2b).
- Key Differences: Thioether (-S-) linkage instead of a phenoxy (-O-) bridge. Benzofuran substituent on the oxadiazole.
- Implications:
SIRT2 Inhibitors with Arylthio Substituents ()
N-(5-(3-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide Derivatives
- Key Differences: Arylthio (-S-Ar) groups replace the phenoxy bridge. Methoxybenzyl substitution on the oxadiazole.
- Implications: Arylthio groups improve SIRT2 inhibition by forming hydrogen bonds with catalytic residues. The target compound’s phenoxy group may offer better selectivity for non-SIRT2 targets due to reduced sulfur-related reactivity .
Thiadiazole-Based Analogues ()
Compound35: 1-(3,4-Dimethylphenyl)sulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide
- Key Differences:
- Thiadiazole (S/N-containing heterocycle) replaces oxadiazole.
- Sulfonyl group enhances electrophilicity.
- Implications:
Triazine-Linked Acetamides ()
N-(5-Methyl-1,2-oxazol-3-yl)-2-[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
- Key Differences: Triazine ring replaces the phenoxy bridge. Sulfanyl (-S-) linkage.
- The target compound’s phenoxy group balances lipophilicity and solubility for broader tissue distribution .
Pharmacological and Physicochemical Comparisons
Solubility and Bioavailability
- Compound: N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide Sulfamoyl group increases water solubility (pKa ~5.58) but may reduce membrane permeability. The target compound’s ethyl-phenoxy group likely enhances lipophilicity (logP ~3.5 predicted), favoring oral absorption .
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide?
Answer:
The compound can be synthesized via multi-step routes involving:
- Nucleophilic substitution : Reacting 2-chloroacetamide intermediates with sodium azide (NaN₃) in toluene:water (8:2) under reflux (5–7 h) to form azido intermediates .
- Cyclization : Oxadiazole rings are typically formed using chloroacetyl chloride or similar reagents in triethylamine (reflux for 4–7 h), with TLC monitoring (hexane:ethyl acetate 9:1) .
- Coupling reactions : Phenoxy-acetamide linkages are established via potassium carbonate-mediated nucleophilic substitution in DMF, followed by crystallization (ethanol or pet-ether) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
